Fak-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fak-IN-4 is a potential inhibitor of focal adhesion kinase, a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion. This compound has shown promising anticancer activities, particularly in inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fak-IN-4, also known as Compound 7d, is synthesized through a series of chemical reactions involving chloropyramine and cinnamic acid hybrids. The synthesis involves the following steps:
Formation of Intermediate Compounds: Chloropyramine and cinnamic acid derivatives are reacted under specific conditions to form intermediate compounds.
Cyclization Reaction: The intermediate compounds undergo cyclization to form the final product, this compound.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-Scale Reactors: Using large-scale reactors to carry out the chemical reactions.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
Quality Control: Implementing stringent quality control measures to monitor the purity and potency of this compound.
Chemical Reactions Analysis
Types of Reactions
Fak-IN-4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Fak-IN-4 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of focal adhesion kinase and its effects on cellular processes.
Biology: this compound is employed in biological research to investigate its role in cell signaling pathways and its impact on cell migration and invasion.
Medicine: this compound has shown potential as an anticancer agent, particularly in the treatment of triple-negative breast cancer. It induces apoptosis and inhibits cell proliferation and migration.
Industry: This compound is used in the development of new therapeutic agents targeting focal adhesion kinase for cancer treatment
Mechanism of Action
Fak-IN-4 exerts its effects by inhibiting the activity of focal adhesion kinase. The mechanism involves:
Binding to Focal Adhesion Kinase: this compound binds to the kinase domain of focal adhesion kinase, preventing its activation.
Inhibition of Phosphorylation: this compound inhibits the phosphorylation of focal adhesion kinase at specific tyrosine residues, which is essential for its activity.
Disruption of Signaling Pathways: By inhibiting focal adhesion kinase, this compound disrupts downstream signaling pathways involved in cell survival, proliferation, and migration
Comparison with Similar Compounds
Fak-IN-4 is compared with other similar compounds, such as:
Defactinib: Another focal adhesion kinase inhibitor with similar anticancer properties.
GSK2256098: A focal adhesion kinase inhibitor that has shown efficacy in preclinical studies.
IN10018: A novel focal adhesion kinase inhibitor currently undergoing clinical trials.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency against focal adhesion kinase. It has demonstrated significant anticancer activity, particularly in triple-negative breast cancer, making it a promising candidate for further development .
Properties
Molecular Formula |
C20H22N4O |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(E)-N-[2-(dimethylamino)ethyl]-3-(1H-indol-3-yl)-N-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C20H22N4O/c1-23(2)13-14-24(19-9-5-6-12-21-19)20(25)11-10-16-15-22-18-8-4-3-7-17(16)18/h3-12,15,22H,13-14H2,1-2H3/b11-10+ |
InChI Key |
XXMRAUUBVWCCGO-ZHACJKMWSA-N |
Isomeric SMILES |
CN(C)CCN(C1=CC=CC=N1)C(=O)/C=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CN(C)CCN(C1=CC=CC=N1)C(=O)C=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.